Methyl 3-methylindoline-4-carboxylate;hydrochloride
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Overview
Description
Methyl 3-methylindoline-4-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H13NO2·HCl. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methylindoline-4-carboxylate;hydrochloride typically involves the reaction of indole derivatives with various reagents. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form the desired product . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as recrystallization and purification to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylindoline-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Methyl 3-methylindoline-4-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 3-methylindoline-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Uniqueness
Methyl 3-methylindoline-4-carboxylate;hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 3-methylindoline-4-carboxylate;hydrochloride is a compound that has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound is an indole derivative, characterized by its unique structure which includes a methyl group and a carboxylate moiety. The indole nucleus is known for its diverse biological activities, making it a critical scaffold in drug development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects by:
- Binding to Receptors : It can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Inducing Cell Death : Some studies suggest that it can induce apoptosis or other forms of cell death in cancer cells, making it a candidate for anticancer therapies .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance, it has been evaluated for its ability to inhibit the growth of various cancer cell lines. A study highlighted that certain derivatives of indole compounds demonstrated enhanced cytotoxicity against glioblastoma multiforme (GBM) cells, suggesting that modifications at specific positions on the indole ring can lead to improved biological profiles .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest it may have efficacy against certain viral infections, although further research is needed to elucidate the specific mechanisms involved.
Other Biological Activities
In addition to anticancer and antiviral effects, this compound has shown potential in:
- Anti-inflammatory Activity : Compounds with similar structures have been reported to inhibit inflammatory pathways.
- Antimicrobial Activity : The indole scaffold is often associated with antimicrobial properties, which may extend to this compound as well .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
methyl 3-methyl-2,3-dihydro-1H-indole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-6-12-9-5-3-4-8(10(7)9)11(13)14-2;/h3-5,7,12H,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYBBZJPWKGIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC(=C12)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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